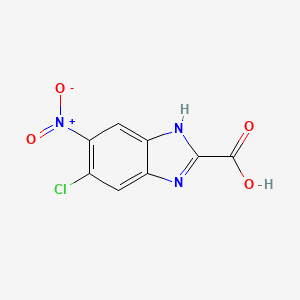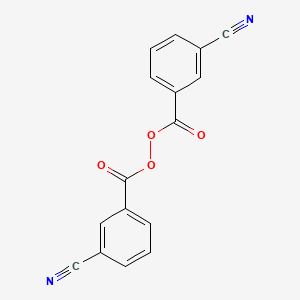
3-(4-Fluoro-3-methylphenyl)pyrrolidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoro-3-methylphenyl)pyrrolidine Hydrochloride is a chemical compound that belongs to the class of synthetic cathinones. These compounds are known for their stimulant properties and are often used in research and forensic applications . The compound’s molecular formula is C11H15ClFN, and it has a molecular weight of 215.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)pyrrolidine Hydrochloride typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylphenyl)pyrrolidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
3-(4-Fluoro-3-methylphenyl)pyrrolidine Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Forensic Analysis: Used as a reference standard in forensic toxicology to identify and quantify synthetic cathinones in biological samples.
Neuropharmacology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways.
Medicinal Chemistry: Investigated for potential therapeutic applications, including its role as a stimulant and its effects on the central nervous system.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)pyrrolidine Hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the levels of dopamine and serotonin in the synaptic cleft. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased stimulation of postsynaptic receptors .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methyl-α-Pyrrolidinovalerophenone (4F-3-methyl-α-PVP): Another synthetic cathinone with similar stimulant properties.
3-Fluoro-3-(3-methylphenyl)pyrrolidine Hydrochloride: A structural analog with slight variations in the position of the fluorine atom.
Uniqueness
3-(4-Fluoro-3-methylphenyl)pyrrolidine Hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which influences its pharmacological properties and interactions with neurotransmitter systems. This makes it a valuable compound for research in neuropharmacology and forensic toxicology .
Properties
Molecular Formula |
C11H15ClFN |
|---|---|
Molecular Weight |
215.69 g/mol |
IUPAC Name |
3-(4-fluoro-3-methylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H14FN.ClH/c1-8-6-9(2-3-11(8)12)10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H |
InChI Key |
FRWBYWFLRVVLIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCNC2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



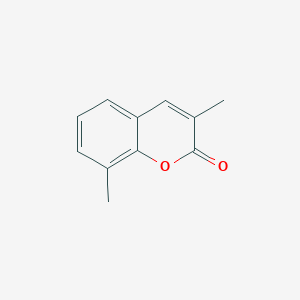

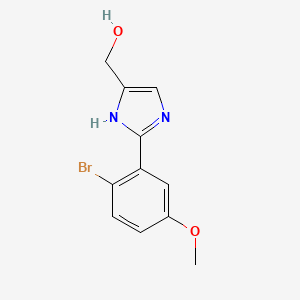
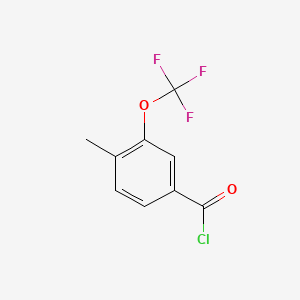
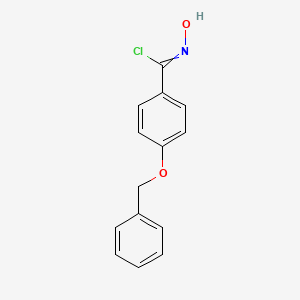
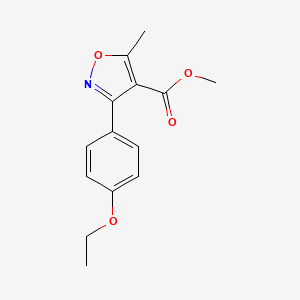
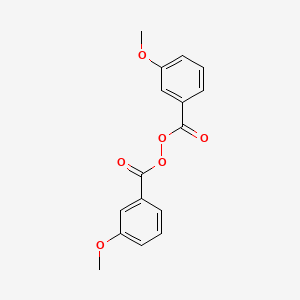

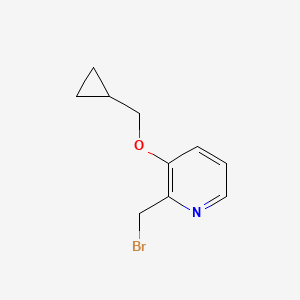
![2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680416.png)

